Rebastinib

Übersicht

Beschreibung

Rebastinib is an investigational drug that has been used in trials studying the treatment of Chronic Myeloid Leukemia . It is an inhibitor of the Tie2 tyrosine kinase receptor and an antineoplastic agent . It has also been designated as an orphan medicine for the treatment of ovarian cancer in the European Union .

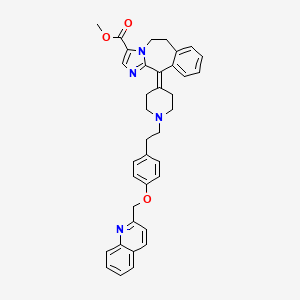

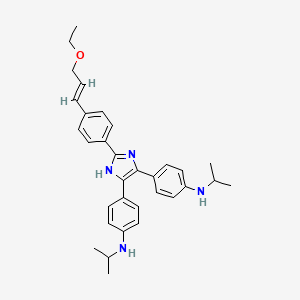

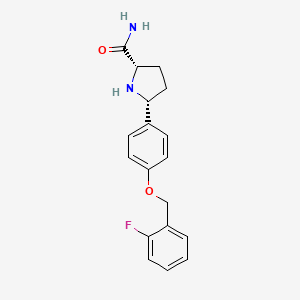

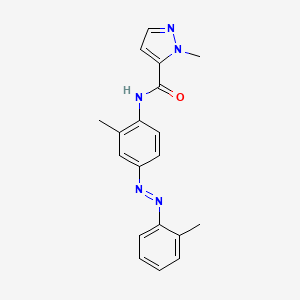

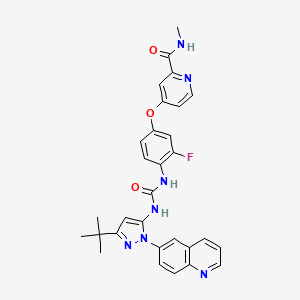

Molecular Structure Analysis

Rebastinib is a small molecule with the chemical formula C30H28FN7O3 . It has a molecular weight of 553.5868 g/mol . The structure of Rebastinib has been analyzed using crystallographic methods .

Wissenschaftliche Forschungsanwendungen

Rebastinib: A Comprehensive Analysis of Scientific Research Applications

Rebastinib is a potent inhibitor with various applications in scientific research, particularly in the field of oncology. Below is a detailed analysis of six unique applications of Rebastinib, each with its own dedicated section.

Cancer Therapy Targeting TIE2 Pathway: Rebastinib has shown promise as a therapy targeting the TIE2 pathway in cancer patients. It inhibits angiopoietin/Tie2 signaling, which impairs multiple pathways in tumor progression mediated by protumoral Tie2+ macrophages. This includes TMEM-dependent dissemination and angiopoietin/Tie2-dependent angiogenesis, making it a potential treatment for achieving Tie2 inhibition in cancer patients .

Efficacy in Platinum-Resistant Ovarian Cancer: An ongoing study has demonstrated positive preliminary outcomes of Rebastinib in combination with paclitaxel in patients with platinum-resistant ovarian cancer. It targets the TIE2 pathway and has shown efficacy as a switch control inhibitor .

Improvement of Chemotherapy Outcomes: Rebastinib is being investigated as a TIE2 antagonist that could improve chemotherapy outcomes. It inhibits the Tie2 receptor in endothelial cells and macrophages, targeting pro-tumorigenic M2-like Tie2+ macrophages, which are an attractive target for cancer therapy .

4. Reduction of Tumor Growth and Metastasis In breast cancer research, Rebastinib therapy resulted in a significant decrease in the growth rate of the primary breast tumor and a reduction in lung metastases. It also decreased levels of tumoral TIE2 staining by immunohistochemical analysis (IHC) and caused the remaining tumor to become necrotic .

5. Clinical Trials for Advanced or Metastatic Solid Tumors Rebastinib is currently being evaluated in Phase Ib/II clinical trials in combination with paclitaxel for patients with advanced or metastatic solid tumors. The trials aim to assess safety, tolerability, pharmacokinetics, and efficacy .

6. Potential Treatment for Locally Advanced or Metastatic Solid Tumors, CML, and Breast Cancer It is also being studied in phase I/II clinical trials for the treatment of locally advanced or metastatic solid tumors, chronic myeloid leukemia (CML), and breast cancer due to its activity against AXL in TNBC cells .

Wirkmechanismus

Target of Action

Rebastinib is primarily a potent inhibitor of the Tie2 tyrosine kinase receptor . The Tie2 receptor is largely expressed in endothelial cells and subsets of monocytes/macrophages . It also inhibits other kinases, including BCR-ABL, SRC kinases, and FLT-3 .

Mode of Action

Rebastinib interacts with its primary target, the Tie2 receptor, by inhibiting its activity . This inhibition disrupts the angiopoietin/Tie2 signaling pathway, which plays a crucial role in angiogenesis and vascular remodeling . The exact interaction mechanism of Rebastinib with its targets is still under investigation .

Biochemical Pathways

Rebastinib affects the angiopoietin/Tie2 signaling pathway, which is pivotal in angiogenesis and vascular remodeling . By inhibiting the Tie2 receptor, Rebastinib disrupts this pathway, leading to antiangiogenic effects . This disruption can impair multiple pathways in tumor progression mediated by protumoral Tie2+ macrophages .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Rebastinib have been assessed using a panel of ADME assays, Ames tests, human Ether-a-go-go Related Gene (hERG) experiments, and pharmacokinetic studies in mice and rats . These studies confirmed the drug-like properties and reasonable safety of Rebastinib .

Result of Action

Rebastinib demonstrates antitumor activity against breast cancer both in vitro and in vivo . It reduces tumor growth and metastasis in an orthotopic mouse model of metastatic mammary carcinoma through the reduction of Tie2+ myeloid cell infiltration, antiangiogenic effects, and blockade of tumor cell intravasation mediated by perivascular Tie2 Hi/Vegf-A Hi macrophages in the tumor microenvironment of metastasis (TMEM) .

Eigenschaften

IUPAC Name |

4-[4-[(5-tert-butyl-2-quinolin-6-ylpyrazol-3-yl)carbamoylamino]-3-fluorophenoxy]-N-methylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28FN7O3/c1-30(2,3)26-17-27(38(37-26)19-7-9-23-18(14-19)6-5-12-33-23)36-29(40)35-24-10-8-20(15-22(24)31)41-21-11-13-34-25(16-21)28(39)32-4/h5-17H,1-4H3,(H,32,39)(H2,35,36,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVXNSAVVKYZVOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C=C(C=C2)OC3=CC(=NC=C3)C(=O)NC)F)C4=CC5=C(C=C4)N=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28FN7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40144533 | |

| Record name | Rebastinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40144533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

553.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rebastinib | |

CAS RN |

1020172-07-9 | |

| Record name | Rebastinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1020172079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rebastinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13005 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rebastinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40144533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | REBASTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75017Q6I97 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

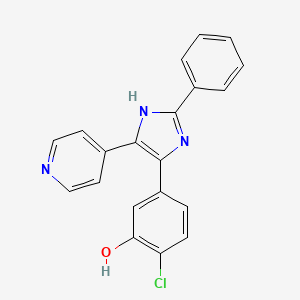

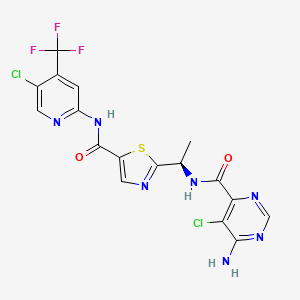

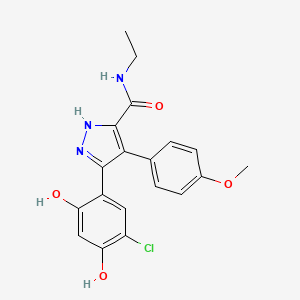

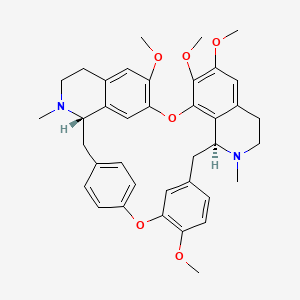

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Rebastinib?

A1: Rebastinib acts as a potent and selective inhibitor of the tyrosine kinase receptor, TIE2. [, , , ] This kinase is primarily expressed on endothelial cells and plays a critical role in angiogenesis. [, , ] Additionally, Rebastinib inhibits TIE2 expressed on a subset of pro-tumoral macrophages called TIE2-expressing macrophages (TEMs). [, , , ]

Q2: How does Rebastinib impact tumor progression?

A2: Rebastinib disrupts several pathways crucial for tumor progression. It inhibits angiogenesis by targeting TIE2 on endothelial cells and reduces tumor cell intravasation by blocking the activity of TEMs. [, , ] Furthermore, Rebastinib disrupts the function of Tumor MicroEnvironments of Metastasis (TMEM), specialized vascular structures associated with tumor cell intravasation. [, , , ]

Q3: What is the significance of TMEM in cancer, and how does Rebastinib affect them?

A3: TMEMs are sites of direct contact between macrophages, tumor cells, and endothelial cells, and their density correlates with metastasis in breast cancer patients. [] Rebastinib inhibits TMEM function by reducing the recruitment and activity of Tie2Hi macrophages, leading to decreased vascular permeability and tumor cell dissemination. [, , , , , , ]

Q4: Besides TIE2, are there other known targets of Rebastinib?

A4: Yes, Rebastinib has been shown to inhibit other tyrosine kinases, including BCR-ABL1, VEGFR2, and Src family kinases (LYN, HCK, FGR). [, , ] While initially investigated as a BCR-ABL1 inhibitor for chronic myeloid leukemia, its clinical activity in this context was modest. [] Research suggests that TIE2 and other kinases inhibited by Rebastinib, such as VEGFR2, might be more relevant targets for clinical development. [, ]

Q5: Can Rebastinib enhance the efficacy of existing chemotherapies?

A5: Preclinical studies suggest that combining Rebastinib with antitubulin agents like paclitaxel or eribulin enhances their efficacy. [, , , , ] This synergistic effect is likely due to Rebastinib's ability to counteract the chemotherapy-induced increase in pro-tumorigenic TEMs and TMEM activity. [, , , , ]

Q6: What is a "kinase switch control inhibitor", and how does this relate to Rebastinib's mechanism?

A6: A kinase switch control inhibitor binds to a specific conformation of the kinase, affecting its activity and downstream signaling. [, ] Rebastinib, being a switch control inhibitor of TIE2, might exert its effects by stabilizing a specific conformation of the kinase. [, , ]

Q7: What preclinical models have been used to investigate Rebastinib's efficacy?

A7: Rebastinib's efficacy has been evaluated in various preclinical models, including:

- Syngeneic Mouse Models: Polyoma middle-T antigen (PyMT) model for breast cancer [, , ] and the ID8 model for ovarian cancer [].

- Xenograft Models: Patient-derived xenograft (PDX) models for breast and ovarian cancers. [, , , , ]

- Zebrafish Models: Orthotopic zebrafish models have been employed to study its impact on glioblastoma growth. []

Q8: Has Rebastinib's impact on the immune system been investigated?

A8: Yes, Rebastinib's influence on the tumor immune microenvironment is an active area of research. Studies suggest that it might modulate the balance of immune cell populations within the tumor, potentially enhancing anti-tumor immunity. [, ]

Q9: What are the challenges and future directions for Rebastinib research?

A9: Further research is needed to fully elucidate:

- Long-term efficacy and safety: Understanding the long-term effects of Rebastinib, particularly in combination therapies, is crucial. [, ]

- Biomarkers of response: Identifying reliable biomarkers to predict treatment response and monitor resistance development is essential for personalized therapy. [, ]

- Optimization of drug delivery and targeting: Developing strategies to improve Rebastinib's delivery specifically to tumor sites could enhance its efficacy and minimize potential side effects. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7,9-dimethyl-6-(5-methylfuran-2-yl)-11-phenyl-5,6-dihydropyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B1684367.png)